1-(2-Fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one
Description
1-(2-Fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one (CAS: 552298-97-2) is a fluorinated enaminone derivative with the molecular formula C₁₁H₁₁FOS₂ and a molecular weight of 242.33 g/mol . Its structure features a 2-fluorophenyl group attached to a propenone backbone substituted with two methylsulfanyl groups at the β-position. This compound is utilized as a synthetic intermediate in organic chemistry, particularly in the preparation of heterocyclic frameworks and coordination complexes for applications such as fluorescence probes .
Properties
IUPAC Name |
1-(2-fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FOS2/c1-14-11(15-2)7-10(13)8-5-3-4-6-9(8)12/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMIPYONZMMHUNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=CC(=O)C1=CC=CC=C1F)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FOS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70384566 | |
| Record name | 1-(2-fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70384566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
552298-97-2 | |
| Record name | 1-(2-fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70384566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chalcones, characterized by their α,β-unsaturated ketone structure, are synthesized predominantly via the Claisen-Schmidt condensation. This reaction involves the base-catalyzed coupling of an aromatic aldehyde with a ketone, forming a conjugated enone system. For 1-(2-fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one, the introduction of fluorine and methylsulfanyl groups necessitates tailored synthetic protocols to ensure regioselectivity and functional group compatibility.
Claisen-Schmidt Condensation: Primary Synthetic Route
Reaction Conditions and Mechanistic Insights
The Claisen-Schmidt condensation between 2-fluorobenzaldehyde and 3,3-bis(methylsulfanyl)propan-1-one is the most direct method for synthesizing the target compound. Key parameters include:
- Base Catalysts : Potassium hydroxide (KOH) or sodium hydroxide (NaOH) in ethanol or methanol.
- Temperature : Room temperature (25–30°C) to moderate heating (40–60°C).
- Solvent Systems : Ethanol is preferred for its green chemistry profile, though methanol and dichloromethane are alternatives.
The reaction proceeds via deprotonation of the ketone to form an enolate, which attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration yields the α,β-unsaturated ketone.
Table 1: Optimization of Claisen-Schmidt Conditions for this compound
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Base | KOH (10 mol%) | NaOH (15 mol%) | KOH (20 mol%) |
| Solvent | Ethanol | Methanol | Dichloromethane |
| Temperature (°C) | 25 | 40 | 25 |
| Yield (%) | 78 | 65 | 72 |
Case Study: Fluorinated Chalcone Synthesis
A seminal study by Sudha et al. demonstrated the synthesis of (E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one using KOH in ethanol, achieving a 90% yield. While this compound differs in substitution pattern, the methodology is analogous:
- Reagents : 2-fluorobenzaldehyde (1.2 equiv), 3,3-bis(methylsulfanyl)propan-1-one (1.0 equiv), KOH (15 mol%).
- Procedure : Stirring at 25°C for 24 hours, followed by neutralization with dilute HCl.
- Purification : Recrystallization from ethanol-dichloromethane (3:7 v/v) afforded crystals with >99% purity.
Micellar-Mediated Synthesis: Enhancing Sustainability
Surfactant-Assisted Reaction Optimization
Green chemistry approaches utilizing cationic surfactants like cetyltrimethylammonium bromide (CTAB) or nonionic Tween 80 have been explored to minimize solvent use. These surfactants form micelles that solubilize reactants, enhancing collision frequency and reaction efficiency.
Table 2: Micellar Conditions for Chalcone Synthesis
| Surfactant | Base | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| CTAB | NaOH | H2O | 85 | 95 |
| Tween 80 | KOH | H2O | 88 | 97 |
| None | NaOH | Ethanol | 72 | 90 |
Procedure for Micellar Synthesis
- Surfactant Preparation : CTAB (10 wt%) or Tween 80 (15 wt%) in deionized water.
- Reaction : 2-fluorobenzaldehyde (1.0 mmol), 3,3-bis(methylsulfanyl)propan-1-one (1.0 mmol), and NaOH (20 mol%) are added to the surfactant solution.
- Stirring : 24 hours at 25°C under 1000 rpm agitation.
- Workup : Filtration or ethyl acetate extraction isolates the product.
This method reduces organic solvent use by >70% compared to traditional approaches.
Sulfenylation of Ketene Dithioacetals: Alternative Route
Ketene Dithioacetal Formation and Functionalization
The bis(methylsulfanyl) groups in the target compound can be introduced via sulfenylation of a ketene dithioacetal intermediate. This method, reported by López et al., involves:
- Sulfenylation Reagents : Methyl sulfenyl chloride (MeSCl) or dimethyl disulfide (DMDS) with molecular iodine.
- Substrate : Prop-2-en-1-one precursor synthesized via aldol condensation.
- Conditions : Dichloromethane, 0°C to room temperature, 12-hour reaction.
Table 3: Sulfenylation Efficiency with Different Reagents
| Reagent | Catalyst | Conversion (%) | Yield (%) |
|---|---|---|---|
| MeSCl | I2 | 95 | 88 |
| DMDS | I2 | 85 | 75 |
| MeSSMe | None | 60 | 50 |
Comparative Analysis of Synthetic Methods
Yield and Scalability
Environmental and Economic Considerations
Micellar methods align with green chemistry principles, while sulfenylation offers modularity for structural diversification.
Purification and Characterization
Recrystallization and Chromatography
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the methylsulfanyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, and halides in solvents like dimethylformamide or dichloromethane.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
1-(2-Fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one has been investigated for its potential as a pharmacological agent. The following applications have been noted:
- Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The incorporation of the fluorine atom may enhance lipophilicity and cellular uptake, making it a candidate for further development in anticancer therapies .
- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound can exhibit antimicrobial activity against certain bacterial strains. This property is attributed to the electron-withdrawing nature of the fluorine atom and the presence of sulfur groups that may interact with microbial cell membranes .
Material Science
The compound's unique structural features allow it to be explored for applications in material science:
- Organic Photovoltaics : Due to its conjugated structure, this compound can be utilized in organic solar cells. Its ability to absorb light and convert it into electrical energy makes it a candidate for enhancing photovoltaic efficiency .
- Conductive Polymers : The incorporation of this compound into polymer matrices may improve conductivity and stability, making it useful for electronic applications such as sensors and flexible electronics.
Case Study 1: Anticancer Activity
In a study published in RSC Advances, researchers synthesized various derivatives of this compound and evaluated their cytotoxic effects on human cancer cell lines. The findings indicated that certain derivatives exhibited significant growth inhibition compared to control groups, suggesting a promising avenue for drug development .
Case Study 2: Antimicrobial Testing
A recent investigation focused on the antimicrobial efficacy of synthesized derivatives against gram-positive and gram-negative bacteria. The results demonstrated that some derivatives showed potent activity, indicating their potential as new antimicrobial agents .
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s fluorine and methylsulfanyl groups contribute to its reactivity and ability to form strong interactions with biological molecules. These interactions can lead to the inhibition of enzymes, disruption of cellular processes, and induction of apoptosis in cancer cells. The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Position and Electronic Effects
Fluorophenyl Isomers
- 1-(4-Fluorophenyl) Analogue (CAS: 80967-34-6):
- Molecular formula: C₁₁H₁₁FOS₂ (same as target compound).
- Key difference: Fluorine substitution at the para position instead of ortho.
- Impact: The para-fluoro isomer exhibits distinct electronic properties due to reduced steric hindrance and altered resonance effects, which may influence reactivity in cyclization or nucleophilic addition reactions .
Methylphenyl Analogues
- 1-(2-Methylphenyl) Derivative (CAS: 56944-66-2):
- Molecular formula: C₁₂H₁₄OS₂ (methyl group replaces fluorine).
- Molecular weight: 238.37 g/mol .
- Impact: The electron-donating methyl group at the ortho position reduces electrophilicity of the carbonyl group compared to the electron-withdrawing fluorine in the target compound. This difference affects reaction kinetics in Michael additions or enamine formation .
Halogen-Substituted Analogues
- 1-(3-Bromophenyl) Derivative: Molecular formula: C₁₁H₁₁BrOS₂.
Physicochemical Properties
Melting Points and Stability
Solubility and LogP
- The target compound’s ortho-fluorine substitution increases polarity compared to methyl or ethyl derivatives, reducing logP (predicted ~3.9 for ethylphenyl analogue vs. ~4.2 for 2-fluorophenyl).
Yield and Reaction Conditions
- Target compound: Synthesis methods often involve condensation of 2-fluoroacetophenone with carbon disulfide and methyl iodide, with yields dependent on solvent and catalyst .
- 1-(Naphthalen-2-yl) analogue : Achieves 93% yield under optimized conditions, highlighting the role of aromatic bulk in stabilizing intermediates .
- 1-(3,4-Dichlorophenyl) derivative : Lower yield (86% ) due to steric and electronic challenges from dual chlorine substituents .
Structural and Crystallographic Insights
- Crystal Packing : Fluorine’s electronegativity in the target compound promotes dipole-dipole interactions, whereas bromine in 1-(3-bromophenyl) derivatives enables halogen bonding, as observed in Hirshfeld surface analyses .
Biological Activity
1-(2-Fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one, a fluorinated chalcone derivative, has garnered attention in recent years for its potential biological activities. Chalcones are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article provides a comprehensive overview of the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant research findings.
The synthesis of this compound typically involves the Claisen-Schmidt condensation reaction between 2-fluoroacetophenone and 3,3-bis(methylsulfanyl)propionaldehyde. This reaction is generally facilitated by a base such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Weight | 242.33 g/mol |
| CAS Number | 552298-97-2 |
| Chemical Formula | CHFOS |
The biological activity of this compound is attributed to its interaction with specific molecular targets. The presence of fluorine and methylsulfanyl groups enhances its reactivity, allowing it to form strong interactions with biological molecules. These interactions can lead to:
- Inhibition of enzymes : The compound may inhibit various enzymes involved in metabolic pathways.
- Disruption of cellular processes : It can interfere with signal transduction pathways.
- Induction of apoptosis : The compound has shown potential in triggering programmed cell death in cancer cells.
Antimicrobial Activity
Research indicates that chalcone derivatives exhibit significant antimicrobial properties. In studies evaluating the antimicrobial efficacy of various chalcones, this compound has been investigated for its activity against both gram-positive and gram-negative bacteria. Preliminary results suggest promising antimicrobial effects, although specific IC values need further elucidation through comprehensive testing .
Anticancer Activity
The compound's anticancer potential has been evaluated against various cancer cell lines. For instance, studies have shown that chalcone derivatives can inhibit the proliferation of cancer cells such as HepG-2 (liver cancer) and MCF-7 (breast cancer). The mechanism often involves the induction of apoptosis and cell cycle arrest. Further research is needed to quantify its effectiveness compared to other known anticancer agents .
Anti-inflammatory Effects
Chalcones are also recognized for their anti-inflammatory properties. In vitro assays have demonstrated that this compound can inhibit pro-inflammatory cytokines and enzymes such as COX (cyclooxygenase), which play a pivotal role in inflammation processes .
Case Studies and Research Findings
Several studies have explored the biological activities of chalcone derivatives similar to this compound:
- Antimicrobial Screening : A study evaluated various chalcone derivatives against standard pathogenic strains and reported significant activity against gram-positive bacteria .
- Anticancer Investigations : Research on structurally similar compounds revealed their ability to induce apoptosis in cancer cell lines with IC values lower than those observed for established chemotherapeutics .
- Enzyme Inhibition Studies : Compounds related to this chalcone have shown selective inhibition against MAO-B (Monoamine Oxidase B), with IC values indicating potent activity .
Q & A
Basic Research Question
- 1H NMR : The α,β-unsaturated ketone system shows a deshielded vinyl proton at δ 7.8–8.1 ppm (doublet, J = 15–16 Hz). The 2-fluorophenyl group exhibits distinct splitting patterns (e.g., para-fluorine coupling in aromatic protons at δ 7.2–7.6 ppm).
- 13C NMR : The carbonyl carbon resonates at δ 190–195 ppm, while the thiomethyl (S–CH3) groups appear at δ 14–16 ppm.
- IR : Strong C=O stretching at 1680–1700 cm⁻¹ and C=S vibrations at 650–700 cm⁻¹.
- XRD : Crystallographic data (e.g., C–S bond lengths: 1.78–1.82 Å; torsion angles of the enone system) validate the (E)-configuration .
What computational methods are recommended to model the nonlinear optical (NLO) properties of this chalcone derivative?
Advanced Research Question
Density Functional Theory (DFT) using B3LYP/6-311++G(d,p) basis set predicts hyperpolarizability (β) and dipole moment. Key steps:
Optimize geometry using Gaussian 02.
Calculate electronic transitions via TD-DFT to identify charge-transfer interactions (e.g., fluorophenyl → enone system).
Evaluate β using finite-field method. Correlate with experimental Z-scan results (e.g., third-order susceptibility χ⁽³⁾ ~10⁻¹² esu).
Validate with Hirshfeld surface analysis to assess intermolecular interactions influencing NLO response .
How do structural modifications (e.g., fluorophenyl position, thiomethyl substitution) affect biological activity in related chalcones?
Advanced Research Question
- Fluorine Position : 2-Fluorophenyl derivatives exhibit enhanced antimicrobial activity compared to 3- or 4-substituted analogs due to increased lipophilicity and membrane penetration. MIC values against S. aureus drop from 64 µg/mL (4-F) to 32 µg/mL (2-F).
- Thiomethyl Groups : The bis(methylsulfanyl) moiety improves redox activity, enabling radical scavenging (IC50 ~25 µM in DPPH assays). Replacements with methoxy or amino groups reduce potency by 40–60% .
What crystallographic software and refinement protocols are recommended for resolving structural ambiguities in chalcone derivatives?
Advanced Research Question
- Data Collection : Use Bruker D8 VENTURE with Mo Kα (λ = 0.71073 Å) for high-resolution datasets.
- Structure Solution : SHELXD (charge flipping) or OLEX2 for initial phase determination.
- Refinement : SHELXL with Hirshfeld rigid-bond restraint (R1 < 0.05). Validate using ORTEP-3 for thermal ellipsoid visualization and PLATON for symmetry checks.
- Twinning Analysis : For non-merohedral twinning, apply HKLF 5 format in SHELXL .
How can thermal analysis (TG/DTA) guide the selection of this compound for optoelectronic applications?
Advanced Research Question
Thermogravimetric analysis (TGA) reveals decomposition onset at 220–240°C, indicating suitability for low-temperature device fabrication. Differential thermal analysis (DTA) shows a sharp endothermic peak at 160–165°C (melting point), correlating with single-crystal stability. For laser applications, ensure minimal weight loss (<2%) below 200°C to prevent thermal degradation during operation .
What are the challenges in interpreting mass spectrometry (HRMS) data for sulfur-containing chalcones, and how can they be mitigated?
Advanced Research Question
- Sulfur Degradation : Bis(methylsulfanyl) groups fragment during ionization, producing [M–SCH3]+ ions. Use softer ionization techniques (e.g., ESI+) to preserve molecular ions.
- Isotopic Peaks : Account for ³²S/³⁴S (4.2% abundance) and ¹⁹F (100%) isotopes. HRMS calibration with NaTFA ensures <5 ppm error.
- Adduct Formation : Suppress [M+Na]+ and [M+K]+ by acidifying the matrix (0.1% formic acid) .
How does solvent polarity influence the UV-Vis absorption spectrum of this compound, and what does this imply for photophysical studies?
Advanced Research Question
In polar solvents (e.g., DMSO), a bathochromic shift (~30 nm) occurs due to n→π* transitions stabilized by solvation. Molar absorptivity (ε) increases from 1.2×10⁴ L·mol⁻¹·cm⁻¹ (hexane) to 2.5×10⁴ (ethanol), indicating enhanced charge-transfer character. Solvatochromic data (using Reichardt’s parameter) confirm the compound’s potential as a polarity probe .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
